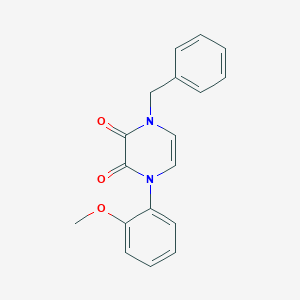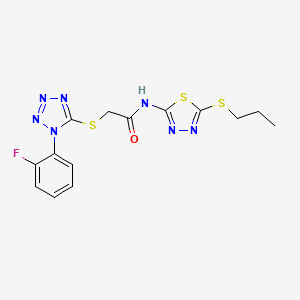![molecular formula C21H22N2O4 B2735168 Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 301322-96-3](/img/structure/B2735168.png)
Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with diverse applications in both scientific research and industrial processes. It is a member of the tetrahydropyrimidine family, known for their wide range of bioactivities, including antiviral, antimicrobial, and anticancer properties. The presence of the benzyloxy and phenyl groups in its structure enhances its chemical reactivity and biological efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the following steps:
Step 1: : Condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form 1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Step 2: : Introduction of the benzyloxyphenyl group through a nucleophilic substitution reaction using 4-(benzyloxy)benzyl chloride as the alkylating agent.
Step 3: : Methylation of the carboxylate group to yield the final compound.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors for improved efficiency. The optimization of reaction conditions, including temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidative cleavage, particularly at the benzyloxy group.
Reduction: : Reduction reactions can target the oxo group, potentially converting it into a hydroxyl group.
Substitution: : The phenyl and benzyloxy groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an aprotic solvent.
Substitution: : Alkyl halides or aryl halides under basic conditions for nucleophilic substitution reactions.
Oxidative cleavage typically produces phenolic and benzoic acid derivatives.
Reduction results in hydroxylated analogs.
Substitution yields various alkylated or arylated derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is widely used as an intermediate in organic synthesis, facilitating the preparation of various tetrahydropyrimidine derivatives with potential pharmacological activities.
Biology: Its bioactive properties make it a valuable candidate for biological studies, particularly in the investigation of its antiviral, antimicrobial, and anticancer potentials.
Medicine: The compound’s structure allows it to interact with specific enzymes and receptors, making it a promising lead compound in drug discovery and development.
Industry: In industrial settings, it is used in the synthesis of advanced materials, including polymers and specialized coatings, due to its unique chemical properties.
Mécanisme D'action
Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects through various mechanisms:
Molecular Targets: : It can bind to specific proteins and enzymes, inhibiting their activity. For example, it may inhibit certain kinases involved in cell proliferation.
Pathways: : The compound can modulate signaling pathways related to apoptosis, cell cycle regulation, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds:
4-Hydroxyphenyl-tetrahydropyrimidine: : Differing by the presence of a hydroxy group instead of a benzyloxy group, this compound shows different reactivity and bioactivity profiles.
Benzyl-phenyl-tetrahydropyrimidine: : Featuring a benzyl group in place of the methyl group, which alters its pharmacological properties.
Dimethyl-tetrahydropyrimidine: : Lacking the benzyloxy and phenyl groups, this simpler analog is less bioactive but easier to synthesize.
Uniqueness: Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its balanced combination of lipophilicity and hydrophilicity, which enhances its bioavailability and interaction with biological membranes.
This compound's unique structural features and versatile reactivity make it a valuable asset in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
methyl 3,4-dimethyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-18(20(24)26-3)19(22-21(25)23(14)2)16-9-11-17(12-10-16)27-13-15-7-5-4-6-8-15/h4-12,19H,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFDEQJPSRMTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
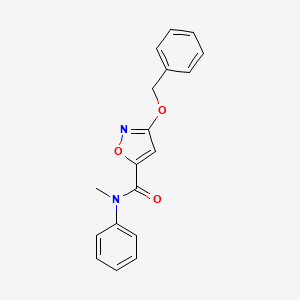
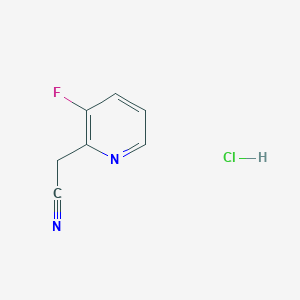
![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2735089.png)

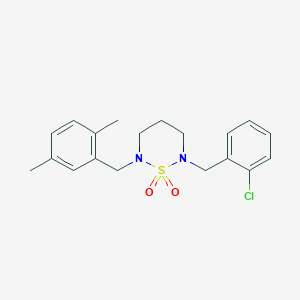
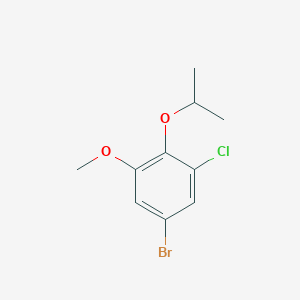
![N-[3-(1-Hydroxycyclobutyl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2735094.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2735095.png)
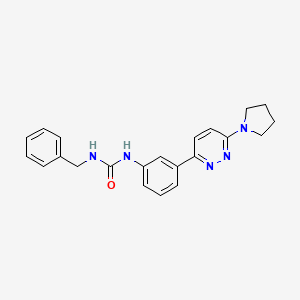
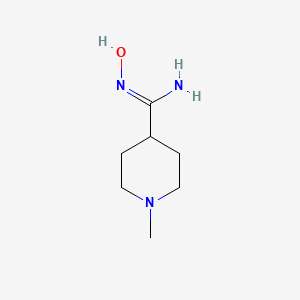
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2735098.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2735102.png)
